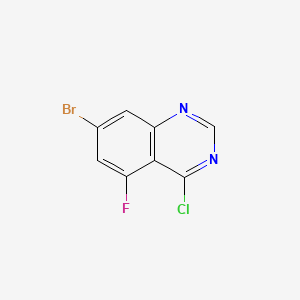
7-Bromo-4-chloro-5-fluoroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-4-chloro-5-fluoroquinazoline is a heterocyclic aromatic organic compound with the molecular formula C8H3BrClFN2. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of bromine, chlorine, and fluorine atoms in the quinazoline structure makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-5-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method is the halogenation of quinazoline derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-5-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
7-Bromo-4-chloro-5-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-5-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms in the quinazoline structure can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of specific kinases or disrupt cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-chloro-5-fluoroquinazoline: Another halogenated quinazoline derivative with similar chemical properties.
7-Bromo-4-chloro-6-fluoroquinazoline: A closely related compound with a different position of the fluorine atom.
Uniqueness
7-Bromo-4-chloro-5-fluoroquinazoline is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The combination of bromine, chlorine, and fluorine atoms in the quinazoline structure provides distinct chemical and physical properties that can be leveraged in various applications .
Properties
Molecular Formula |
C8H3BrClFN2 |
|---|---|
Molecular Weight |
261.48 g/mol |
IUPAC Name |
7-bromo-4-chloro-5-fluoroquinazoline |
InChI |
InChI=1S/C8H3BrClFN2/c9-4-1-5(11)7-6(2-4)12-3-13-8(7)10/h1-3H |
InChI Key |
CXFSTHGZJSFROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CN=C2Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


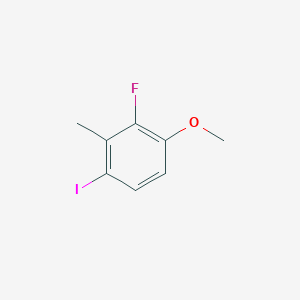
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile](/img/structure/B14029327.png)
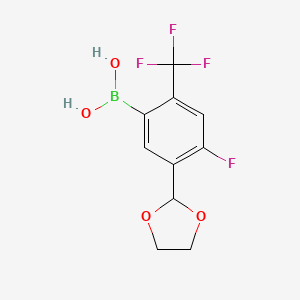

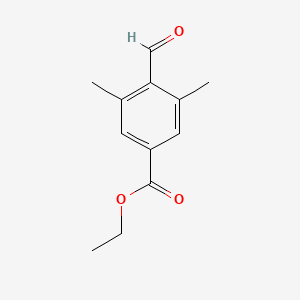


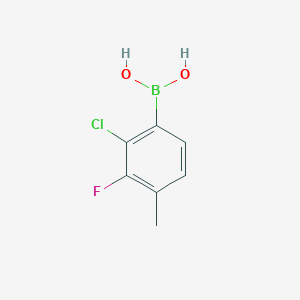
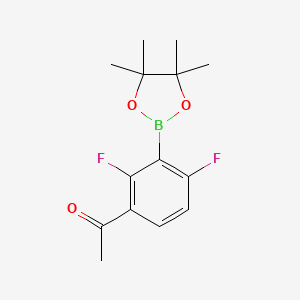
![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
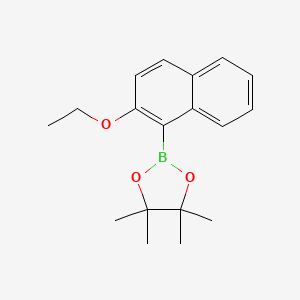
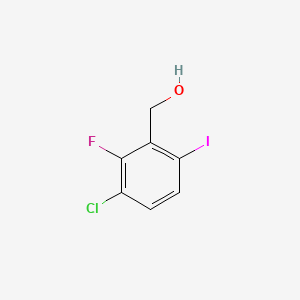

![5-Amino-3-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14029415.png)
